molecular formula C21H25N3O6S B14813939 N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide

N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide

Cat. No.: B14813939
M. Wt: 447.5 g/mol
InChI Key: OVUVREUALHPSNP-UHFFFAOYSA-N
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Description

N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as phenoxy, acetyl, hydrazino, carbonothioyl, and trimethoxybenzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxyacetyl intermediate: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid under basic conditions to form 3,5-dimethylphenoxyacetic acid.

    Hydrazide formation: The phenoxyacetic acid is then converted to its hydrazide derivative by reacting with hydrazine hydrate.

    Thiosemicarbazide formation: The hydrazide is further reacted with carbon disulfide and an appropriate base to form the thiosemicarbazide intermediate.

    Coupling with trimethoxybenzoyl chloride: Finally, the thiosemicarbazide intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles or electrophiles in appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating signaling pathways: Interacting with key proteins involved in cellular signaling, leading to altered cellular responses.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

    N-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3,5-dinitrobenzamide: Differing in the position and type of substituents on the benzamide ring.

    N-({2-[(3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)cyclopropanecarboxamide: Featuring a cyclopropane ring instead of the trimethoxybenzamide moiety.

Properties

Molecular Formula

C21H25N3O6S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[[[2-(3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H25N3O6S/c1-12-6-13(2)8-15(7-12)30-11-18(25)23-24-21(31)22-20(26)14-9-16(27-3)19(29-5)17(10-14)28-4/h6-10H,11H2,1-5H3,(H,23,25)(H2,22,24,26,31)

InChI Key

OVUVREUALHPSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NNC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

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